Cas no 940890-90-4 (tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate)

Il tert-butil (3S)-3-metilsolfonilossipiperidina-1-carbossilato è un intermedio chirale di elevata purezza enantiomerica, ampiamente utilizzato nella sintesi di composti farmacologicamente attivi. La presenza del gruppo solfonilossi in posizione 3 della piperidina lo rende un eccellente precursore per reazioni di sostituzione nucleofila, consentendo l'introduzione selettiva di diversi gruppi funzionali. La protezione Boc conferisce stabilità e migliora la solubilità in solventi organici. La sua stereochimica definita (configurazione S) assicura controllata stereoselettività nella sintesi di molecole complesse, particolarmente utile nella produzione di farmaci e composti fine chemicals.
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate structure
940890-90-4 structure
Product Name:tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
Numero CAS:940890-90-4
MF:C11H21NO5S
MW:279.353142499924
MDL:MFCD09953027
CID:1068449
PubChem ID:24795796
Update Time:2025-09-23

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-tert-Butyl 3-(methylsulfonyloxy)-piperidine-1-carboxylate
    • (S)-TERT-BUTYL 3-(METHYLSULFONYLOXY)PIPERIDINE-1-CARBOXYLATE
    • (S)-1-(TERT-BUTOXYCARBONYL)PIPERIDIN-3-YL METHANESULFONATE
    • tert-butyl (3S)-3-(methanesulfonyloxy)piperidine-1-carboxylate
    • (S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate
    • WLAZHMYDLUILKR-VIFPVBQESA-N
    • AB3266
    • (S)-3-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester
    • Y4777
    • tert-Butyl (3S)-3-[(methanesulfonyl)oxy]pi
    • 1,1-Dimethylethyl (3S)-3-[(methylsulfonyl)oxy]-1-piperidinecarboxylate (ACI)
    • tert-Butyl (3S)-3-[(methylsulfonyl)oxy]piperidine-1-carboxylate
    • tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
    • AS-44697
    • SCHEMBL731800
    • (S)-tert-Butyl3-((methylsulfonyl)oxy)piperidine-1-carboxylate
    • tert-Butyl (3S)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate
    • 940890-90-4
    • DTXSID40647332
    • DB-290313
    • AKOS015949188
    • CS-M2448
    • MFCD09953027
    • MDL: MFCD09953027
    • Inchi: 1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3/t9-/m0/s1
    • Chiave InChI: WLAZHMYDLUILKR-VIFPVBQESA-N
    • Sorrisi: C(N1CCC[C@H](OS(=O)(=O)C)C1)(=O)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 279.11404394g/mol
  • Massa monoisotopica: 279.11404394g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 4
  • Complessità: 393
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 81.3
  • XLogP3: 1.1

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Informazioni sulla sicurezza

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A129004473-1g
(S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate
940890-90-4 95%
1g
$234.60 2023-08-31
Alichem
A129004473-5g
(S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate
940890-90-4 95%
5g
$689.00 2023-08-31
Chemenu
CM301314-1g
(S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate
940890-90-4 95%
1g
$713 2021-08-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S896862-5g
(S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate
940890-90-4 ≥95%
5g
4,495.50 2021-05-17
TRC
T135890-100mg
tert-Butyl (3S)-3-[(Methylsulfonyl)oxy]piperidine-1-carboxylate
940890-90-4
100mg
$ 133.00 2023-04-16
TRC
T135890-250mg
tert-Butyl (3S)-3-[(Methylsulfonyl)oxy]piperidine-1-carboxylate
940890-90-4
250mg
$ 224.00 2023-04-16
TRC
T135890-500mg
tert-Butyl (3S)-3-[(Methylsulfonyl)oxy]piperidine-1-carboxylate
940890-90-4
500mg
$ 333.00 2023-04-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GA492-1g
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
940890-90-4 95+%
1g
2420CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GA492-100mg
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
940890-90-4 95+%
100mg
528CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GA492-250mg
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
940890-90-4 95+%
250mg
1147CNY 2021-05-07

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
Riferimento
Preparation of pyrazolo[3,4-d]pyrimidine derivatives useful as inhibitors of Bruton's tyrosine kinase
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
1.2 Solvents: Water ;  rt
Riferimento
Convenient preparation of optically pure 3-aryloxy-pyrrolidines
Benard, Christophe; Mohammad, Rahim; Saraswat, Neerja; Shan, Rudong; Maiti, Samarendra N.; et al, Synthetic Communications, 2008, 38(4), 517-524

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  15 min, 25 °C; 25 °C → 5 °C
1.2 Solvents: Tetrahydrofuran ;  20 min, 5 °C; 5 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
Riferimento
Preparation of intermediate for synthesizing linagliptin
, China, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 10 °C; 1 h, rt
1.2 Reagents: Water ;  rt
Riferimento
Method for preparation and chiral inversion of chiral-1-t-butoxycarbonyl-3-hydroxy piperidine
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 2 h, rt
Riferimento
Preparation of imidazolyl(1H-triazolyl)pyridine derivatives as histone demethylase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 16 h, 70 °C
Riferimento
Preparation of fenbendazole analogs and its application in preparation of anti-cervical cancer drugs
, China, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Toluene ;  1 h, cooled
Riferimento
Preparation of pyrazolo[3,4-d]pyrimidine compounds as HER2 inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 °C → 30 °C; 2 h, 25 - 30 °C
Riferimento
Process for the preparation of 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one and polymorphs thereof
, India, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  cooled; 7 h, rt
Riferimento
BTK inhibitor and application
, China, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Ethyl acetate ;  5 min, -5 °C; 1 h, -5 °C
Riferimento
Optimisation of a triazolopyridine based histone demethylase inhibitor yields a potent and selective KDM2A (FBXL11) inhibitor
England, Katherine S.; Tumber, Anthony; Krojer, Tobias; Scozzafava, Giuseppe; Ng, Stanley S.; et al, MedChemComm, 2014, 5(12), 1879-1886

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Ethyl acetate ;  5 °C; overnight, rt
Riferimento
Method for preparing Ibrutinib intermediate
, China, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 10 °C; 1 h, rt
1.2 Reagents: Water
Riferimento
Preparation method of chiral-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine and chiral inversion method
, China, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2 h, rt
Riferimento
Preparation of heterocyclic compounds that inhibit LRRK2 kinase activity
, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Riferimento
Preparation of pyrazolopyridinamines, pyrazolopyrimidinamines and imidazopyrazinamines as tyrosine kinase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 3 h, rt
Riferimento
Synthesis of stable amorphous ibrutinib
, United Kingdom, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, 0 °C
Riferimento
Benzo[c][2,7]naphthyridine derivatives and their use as kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 18 h, rt
Riferimento
Aminopyrimidine derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Raw materials

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Preparation Products

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:940890-90-4)tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
Numero d'ordine:A917250
Stato delle scorte:in Stock
Quantità:5.0g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 13:02
Prezzo ($):283.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:940890-90-4)tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
A917250
Purezza:99%
Quantità:5.0g
Prezzo ($):283.0
Email